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molecular formula C12H11ClN2O3S2 B8376011 4-(2-Acetylamino-4-methyl-thiazol-5-yl)-benzenesulfonyl chloride

4-(2-Acetylamino-4-methyl-thiazol-5-yl)-benzenesulfonyl chloride

Cat. No. B8376011
M. Wt: 330.8 g/mol
InChI Key: UOWSEQVPKQYSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129541B2

Procedure details

4-(2-Acetylamino-4-methyl-thiazol-5-yl)-benzenesulfonyl chloride (3a) (3.8 g, 11.5 mmol) is dissolved in dioxane (50 ml) with stirring. Sodium carbonate (2.45 g, 23 mmol) is added followed by a solution of ammonia in dioxane (50 ml, 0.75 M). After stirring for 2 hours at room temperature diethyl ether (120 ml) is added and the solid precipitate is removed by filtration. The solid is stirred in tetrahydrofuran (200 ml) and the mixture is then filtered through Celite™ filter material to remove inorganic material. Removal of the solvent affords N-[4-methyl-5-(4-sulfamoyl-phenyl)-thiazol-2-yl]-acetamide.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][C:7]([C:11]2[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=2)=[C:8]([CH3:10])[N:9]=1)(=[O:3])[CH3:2].C(=O)([O-])[O-].[Na+].[Na+].[NH3:27].C(OCC)C>O1CCOCC1>[CH3:10][C:8]1[N:9]=[C:5]([NH:4][C:1](=[O:3])[CH3:2])[S:6][C:7]=1[C:11]1[CH:16]=[CH:15][C:14]([S:17](=[O:19])(=[O:18])[NH2:27])=[CH:13][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)NC=1SC(=C(N1)C)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the solid precipitate is removed by filtration
STIRRING
Type
STIRRING
Details
The solid is stirred in tetrahydrofuran (200 ml)
FILTRATION
Type
FILTRATION
Details
the mixture is then filtered through Celite™
FILTRATION
Type
FILTRATION
Details
filter material
CUSTOM
Type
CUSTOM
Details
to remove inorganic material
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C1=CC=C(C=C1)S(N)(=O)=O)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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